molecular formula C13H14O2 B13600657 (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol

(R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol

Cat. No.: B13600657
M. Wt: 202.25 g/mol
InChI Key: JHZABIIOCGHRDC-SECBINFHSA-N
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Description

®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is part of the naphthalene family, characterized by a naphthalene ring system with a methoxy group and an ethan-1-ol substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxynaphthalene.

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with 2-methoxynaphthalene to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.

    Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is used in various scientific research fields:

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: In studies involving enzyme-substrate interactions due to its chiral nature.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol: The enantiomer of the compound, differing in its optical activity.

    2-Methoxynaphthalene: Lacks the ethan-1-ol substituent.

    1-(2-Methoxynaphthalen-1-yl)ethan-1-one: The ketone analog of the compound.

Uniqueness

®-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol is unique due to its chiral center, which imparts specific optical activity and enantioselectivity in reactions. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(1R)-1-(2-methoxynaphthalen-1-yl)ethanol

InChI

InChI=1S/C13H14O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-9,14H,1-2H3/t9-/m1/s1

InChI Key

JHZABIIOCGHRDC-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC2=CC=CC=C21)OC)O

Canonical SMILES

CC(C1=C(C=CC2=CC=CC=C21)OC)O

Origin of Product

United States

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